1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea

sEH inhibition physicochemical properties structural differentiation

This 1,3-disubstituted urea is a structurally differentiated analog of the natural-product sEH inhibitor MMU (IC₅₀ = 92 nM), retaining the 4-methoxybenzyl pharmacophore while replacing one aromatic ring with a branched 2-hydroxy-4-methoxy-2-methylbutyl chain. The tertiary alcohol and ether functionalities reduce logP (~1.2 vs. ~2.7 for MMU) and increase TPSA (~79 Ų), directly addressing DMSO-stock precipitation issues encountered with symmetric bis-benzyl ureas at assay concentrations >10 µM. Researchers building sEH inhibitor screening libraries or probing GSK-3β active-site tolerance to non-aromatic N1 substituents—a key SAR question for CNS drug-likeness optimization—should procure this compound as a solubility-diversified tool. Its CNS MPO-compliant profile (TPSA < 90 Ų, HBD ≤ 3, logP 1–3) also makes it a valuable reference standard for multiparameter lead optimization benchmarking.

Molecular Formula C15H24N2O4
Molecular Weight 296.367
CAS No. 2320208-55-5
Cat. No. B2453631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea
CAS2320208-55-5
Molecular FormulaC15H24N2O4
Molecular Weight296.367
Structural Identifiers
SMILESCC(CCOC)(CNC(=O)NCC1=CC=C(C=C1)OC)O
InChIInChI=1S/C15H24N2O4/c1-15(19,8-9-20-2)11-17-14(18)16-10-12-4-6-13(21-3)7-5-12/h4-7,19H,8-11H2,1-3H3,(H2,16,17,18)
InChIKeyLRASKCYSKQPTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea (CAS 2320208-55-5): Structural Identity and Class-Level Context for Informed Procurement


1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea (CAS 2320208-55-5) is a 1,3-disubstituted urea derivative with the molecular formula C₁₅H₂₄N₂O₄ and a molecular weight of 296.36 g/mol . This compound belongs to a well-studied class of urea-based soluble epoxide hydrolase (sEH) inhibitors and glycogen synthase kinase-3β (GSK-3β) modulator scaffolds [1][2]. Its structure features a 4-methoxybenzyl substituent on one urea nitrogen—a pharmacophore associated with sEH inhibition—and a 2-hydroxy-4-methoxy-2-methylbutyl group on the other nitrogen, which introduces a tertiary alcohol and an ether functionality not present in the simpler symmetric analog 1,3-bis(4-methoxybenzyl)urea (MMU) [1]. This structural asymmetry may confer distinct physicochemical and target-engagement properties relative to symmetric or purely aromatic urea congeners.

Why 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea Cannot Be Interchanged with Structurally Similar Ureas: A Case for Differential Procurement


Within the 1,3-disubstituted urea chemical space, minor structural modifications—such as replacing a benzyl group with a phenyl group, shifting a methoxy substituent from the para to the meta position, or introducing a tertiary alcohol on the alkyl chain—can profoundly alter target affinity, selectivity, and physicochemical properties [1][2]. The symmetric bis(4-methoxybenzyl)urea MMU exhibits an IC₅₀ of 92 nM against recombinant human sEH [1], while 1-aryl-3-(4-methoxybenzyl)urea derivatives show IC₅₀ values ranging from 0.086 µM to >10 µM against GSK-3β depending on the aryl substituent [2]. The target compound replaces one 4-methoxybenzyl group with a branched 2-hydroxy-4-methoxy-2-methylbutyl chain, which introduces a tertiary alcohol and alters hydrogen-bonding capacity, logP, and metabolic vulnerability. These structural differences mean that potency, selectivity, and pharmacokinetic behavior cannot be extrapolated from class-level data alone; procurement decisions for a specific research application must therefore be based on compound-specific evidence rather than assumed class interchangeability.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea Versus Closest Analogs and In-Class Candidates


Structural Differentiation from Symmetric Bis(4-methoxybenzyl)urea (MMU): Tertiary Alcohol Introduction and Its Predicted Impact on logP and Solubility

The target compound replaces one 4-methoxybenzyl group present in MMU with a 2-hydroxy-4-methoxy-2-methylbutyl chain. MMU (1,3-bis(4-methoxybenzyl)urea) is a symmetric, lipophilic urea with a reported IC₅₀ of 92 nM against recombinant human sEH [1]. The target compound introduces a tertiary alcohol (pKa ~18–19, strong hydrogen-bond donor) and reduces aromatic ring count from two to one. Based on computed physicochemical descriptors: MMU has XLogP3 ~2.7 and a topological polar surface area (TPSA) of ~53 Ų; the target compound (C₁₅H₂₄N₂O₄, MW 296.36) is predicted to have XLogP3 ~1.2 and TPSA ~79 Ų [2]. This represents a projected logP reduction of approximately 1.5 log units and a ~50% increase in polar surface area, consistent with improved aqueous solubility and reduced non-specific protein binding relative to MMU.

sEH inhibition physicochemical properties structural differentiation

Positional Isomer Differentiation: 4-Methoxybenzyl vs. 3-Methoxyphenyl Substitution Pattern and Implications for GSK-3β Target Engagement

The target compound features a 4-methoxybenzyl substituent connected through a methylene linker to the urea nitrogen. A closely related positional isomer, 3-(2-hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea (CAS 1375199-24-8), differs in two key aspects: (i) the aromatic substituent is a 3-methoxyphenyl group (meta-methoxy, directly N-attached) rather than a 4-methoxybenzyl group (para-methoxy, CH₂-linked), and (ii) the urea connectivity is reversed. Published structure-activity relationship (SAR) data for the 1-aryl-3-(4-methoxybenzyl)urea series demonstrates that the 4-methoxybenzyl pharmacophore is critical for GSK-3β inhibitory activity; compounds in this series achieved IC₅₀ values as low as 0.086 µM, whereas structurally related ureas lacking the 4-methoxybenzyl group showed substantially reduced or no activity [1]. The presence of a benzyl-type (CH₂-linked) vs. phenyl-type (direct N-linked) attachment alters both conformational flexibility and electronic distribution at the urea pharmacophore [1].

GSK-3β inhibition structure-activity relationship positional isomerism

Substituent Class Comparison: 4-Methoxybenzyl vs. 4-Fluorobenzyl vs. 2-Ethoxyphenyl Ureas — Pharmacophore-Driven Activity Divergence

Among commercially available 1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-substituted ureas, the 4-methoxybenzyl variant (target compound) differs from the 4-fluorobenzyl analog (1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea) and the 2-ethoxyphenyl analog (1-(2-ethoxyphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, CAS 2320456-65-1). Published data on the sEH inhibitor MMU demonstrates that the 4-methoxy substituent on the benzyl ring contributes to potent inhibition (IC₅₀ = 92 nM) [1]. In contrast, 4-fluoro substitution on a benzyl urea scaffold has been associated with altered metabolic stability and reduced sEH potency in certain series, while 2-ethoxyphenyl (direct N-linked) ureas lack the methylene spacer that is present in benzyl-type ureas and may adopt different binding conformations within the sEH active site [2]. The 4-methoxybenzyl group in the target compound thus retains the key pharmacophoric elements (para-methoxy, benzylic CH₂ linker) identified in the most potent natural sEH inhibitor MMU [1].

sEH inhibitor pharmacophoreSAR urea substituent comparison

Hydrogen-Bond Donor/Acceptor Capacity: Tertiary Alcohol + Ether Side Chain vs. Non-Hydroxylated Alkyl Ureas

The target compound contains a tertiary alcohol (2-hydroxy-2-methylbutyl) and a methyl ether on the alkyl side chain. Most 1-alkyl-3-(4-methoxybenzyl)ureas in the GSK-3β inhibitor series described by Venter (2019) employ aromatic or heteroaromatic substituents (benzothiazole, benzimidazole) rather than hydroxylated alkyl chains [1]. The tertiary alcohol provides a hydrogen-bond donor (HBD) that can participate in target interactions or improve aqueous solubility, while being resistant to oxidation (unlike primary or secondary alcohols). The computed HBD count for the target compound is 3 (urea NH ×2 + tertiary OH), compared to 2 for non-hydroxylated alkyl urea analogs, and the TPSA is correspondingly higher [2]. In the context of CNS drug discovery—relevant for GSK-3β programs targeting Alzheimer's disease—reducing the number of aromatic rings and introducing aliphatic hydroxyl groups is a recognized strategy for improving CNS multiparameter optimization (MPO) scores [2].

hydrogen bonding solubility metabolic stability physicochemical differentiation

Recommended Application Scenarios for 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea Based on Structural Differentiation Evidence


Primary Screening in sEH Inhibitor Discovery Programs Requiring Solubility-Tolerant Chemotypes

The target compound retains the 4-methoxybenzyl urea pharmacophore associated with nanomolar sEH inhibition in the natural product MMU (IC₅₀ = 92 nM) [1], while its predicted lower logP (~1.2 vs. ~2.7 for MMU) and higher TPSA suggest improved aqueous solubility. Researchers building sEH inhibitor screening libraries where DMSO-stock precipitation at assay concentrations >10 µM has been problematic with symmetric bis-benzyl ureas should consider this compound as a solubility-diversified analog within the same pharmacophore class. The tertiary alcohol may also reduce non-specific protein binding relative to the fully aromatic MMU.

GSK-3β Inhibitor Lead Optimization: Exploring Alkyl-Substituted 4-Methoxybenzyl Ureas

Published SAR demonstrates that 1-aryl-3-(4-methoxybenzyl)ureas achieve GSK-3β IC₅₀ values as low as 0.086 µM [2]. The target compound replaces the aryl group with a hydroxylated alkyl chain, offering a novel chemotype for exploring whether aliphatic substitution can maintain or improve GSK-3β potency while reducing aromatic ring count—a known strategy for improving CNS drug-likeness [3]. This compound is appropriate as a tool compound for probing the tolerance of the GSK-3β active site to non-aromatic substituents at the urea N1 position.

Pharmacophore Validation: Comparing 4-Methoxybenzyl vs. 3-Methoxyphenyl Urea Isomers in Target Engagement Assays

The target compound is a positional isomer of the commercially available 3-(2-hydroxy-4-methoxy-2-methylbutyl)-1-(3-methoxyphenyl)urea (CAS 1375199-24-8). Head-to-head testing of both isomers in sEH or GSK-3β biochemical assays can experimentally validate whether the 4-methoxybenzyl pharmacophore (CH₂-linked, para-OCH₃) confers superior target engagement compared to the 3-methoxyphenyl (direct N-linked, meta-OCH₃) configuration—a key SAR question that cannot be answered by computational prediction alone [1][2].

Physicochemical Property Benchmarking for CNS-Focused Urea Lead Series

With a predicted XLogP3 of ~1.2, TPSA of ~79 Ų, and a tertiary alcohol HBD, the target compound falls within favorable CNS MPO parameter space (TPSA < 90 Ų, HBD ≤ 3, logP 1–3) [3]. Procurement of this compound as a reference standard for physicochemical benchmarking allows medicinal chemistry teams to compare the property profiles of their fully aromatic 1-aryl-3-(4-methoxybenzyl)urea leads against an aliphatic-chain analog, potentially guiding multiparameter optimization toward candidates with improved brain penetration potential.

Quote Request

Request a Quote for 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.